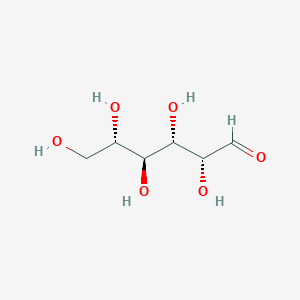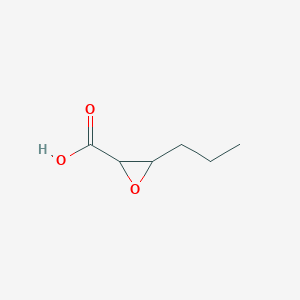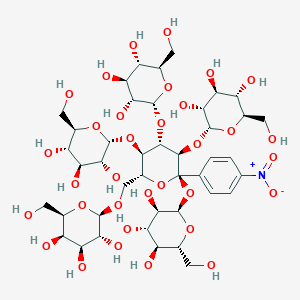
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
概要
説明
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal, also known as D-glucose, is a naturally occurring monosaccharide and an essential carbohydrate in biology. It is a key source of energy for living organisms and plays a crucial role in various metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods. One common approach involves the hydrolysis of polysaccharides such as starch or cellulose. The hydrolysis process typically uses acids or enzymes to break down the polysaccharides into glucose units.
Industrial Production Methods
Industrially, this compound is produced through the enzymatic hydrolysis of starch. This process involves the use of amylase enzymes to convert starch into glucose. The resulting glucose solution is then purified and concentrated to obtain the desired product.
化学反応の分析
Types of Reactions
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.
Reduction: Reduction of glucose yields sorbitol, a sugar alcohol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucosamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Reagents such as ammonia or amines are used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucosamine.
科学的研究の応用
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a standard for calibration in analytical techniques such as chromatography.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme activity.
Medicine: Utilized in the formulation of intravenous glucose solutions for patients requiring parenteral nutrition.
Industry: Employed in the production of biofuels and biodegradable plastics.
作用機序
The primary mechanism of action of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal involves its role in cellular respiration. It is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of cells. The compound interacts with various enzymes and transporters to facilitate its uptake and utilization within cells.
類似化合物との比較
Similar Compounds
Fructose: Another monosaccharide with a similar structure but differs in the arrangement of hydroxyl groups.
Galactose: Similar to glucose but with a different configuration at the fourth carbon atom.
Mannose: An epimer of glucose, differing in configuration at the second carbon atom.
Uniqueness
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is unique due to its central role in energy metabolism and its widespread presence in nature. Its ability to undergo various chemical reactions and form numerous derivatives makes it a versatile compound in both biological and industrial contexts.
特性
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-AZGQCCRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173141 | |
| Record name | L-Altrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-88-8 | |
| Record name | L-Altrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Altrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Altrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)

![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)










